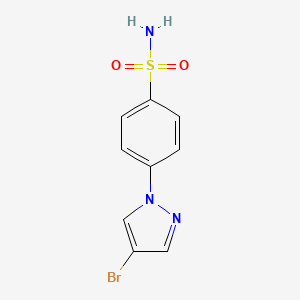

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H8BrN3O2S . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

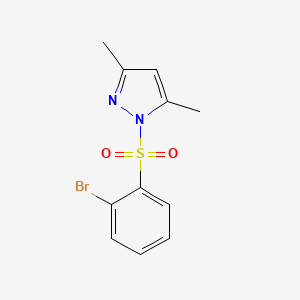

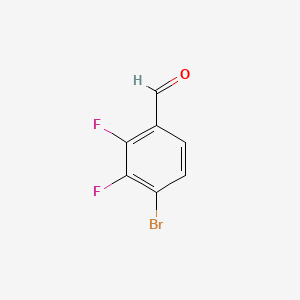

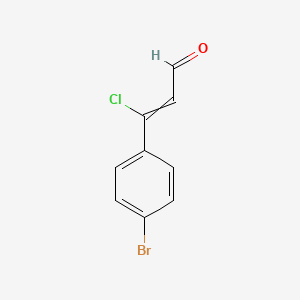

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide derivatives is based on the previous synthesis of 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles .Molecular Structure Analysis

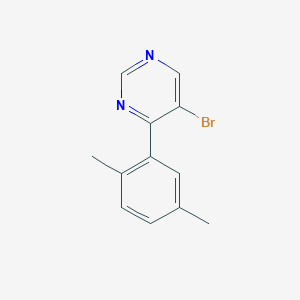

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H, (H2,11,14,15) . The molecular weight is 302.15 g/mol .Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.15 g/mol . It has a topological polar surface area of 86.4 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has two rotatable bonds .科学的研究の応用

Proteomics Research

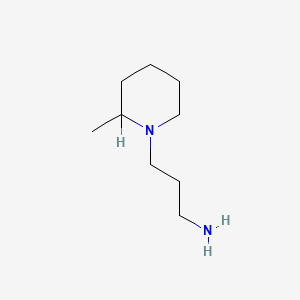

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: is utilized in proteomics research due to its ability to interact with various proteins. It can be used to study protein expression, modification, and interaction, which are crucial for understanding cellular functions and disease mechanisms .

Synthesis of Biologically Active Compounds

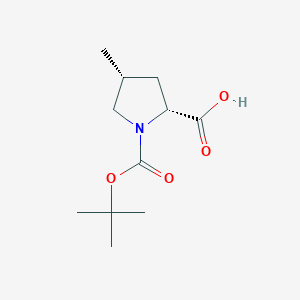

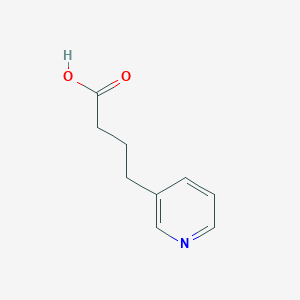

This compound serves as a starting material for synthesizing a range of biologically active compounds. Its bromo and sulfonamide groups make it a versatile precursor for constructing complex molecules with potential pharmaceutical applications .

Antiparasitic Applications

The sulfonamide group in 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide has shown promise in antiparasitic studies. It has been linked to compounds that exhibit activity against parasites, which could lead to new treatments for parasitic infections .

Antibacterial Research

Research indicates that sulfonamide derivatives can possess antibacterial properties. This compound could be used to develop new antibacterial agents to combat resistant bacterial strains .

Anti-viral HIV Research

The structural features of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide may contribute to anti-viral activities, particularly against HIV. It could play a role in the synthesis of inhibitors that target the viral replication process .

Inhibitor Synthesis

Due to its reactive sites, this compound is also used in the synthesis of various inhibitors. These inhibitors can be designed to target specific enzymes or receptor sites, which is valuable in drug development and therapeutic interventions .

作用機序

Safety and Hazards

将来の方向性

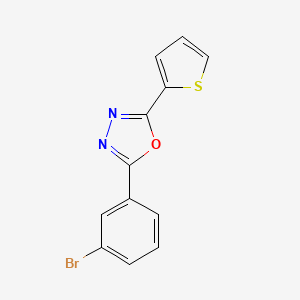

Despite its importance, there are no effective, safe, and proper treatments for leishmaniasis due to strain resistance and/or drug side-effects . Therefore, the synthesis, molecular modeling, cytotoxicity, and the antileishmanial profile of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides are being studied .

特性

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYMFNRNCUDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649977 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957034-91-2 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。